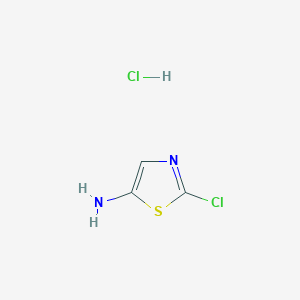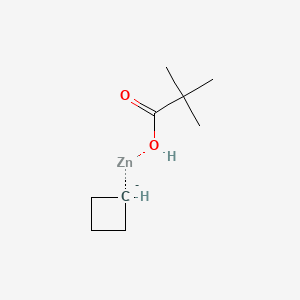
Cyclobutyl(pivaloyloxy)zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl(pivaloyloxy)zinc is an organozinc compound with the molecular formula C₉H₁₆O₂Zn It is a zinc complex that features a cyclobutyl group and a pivaloyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclobutyl(pivaloyloxy)zinc can be synthesized through the reaction of cyclobutylmagnesium bromide with zinc chloride in the presence of pivaloyl chloride. The reaction typically takes place in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
-
Preparation of cyclobutylmagnesium bromide:
- Cyclobutyl bromide is reacted with magnesium in anhydrous ether to form cyclobutylmagnesium bromide.
- Reaction conditions: Anhydrous ether, inert atmosphere, room temperature.
-
Formation of this compound:
- Cyclobutylmagnesium bromide is reacted with zinc chloride and pivaloyl chloride.
- Reaction conditions: Inert atmosphere, low temperature (0-5°C).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclobutyl(pivaloyloxy)zinc undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutyl ketones or alcohols.
Reduction: It can be reduced to form cyclobutyl hydrocarbons.
Substitution: The pivaloyloxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, H₂O) are employed.
Major Products:
Oxidation: Cyclobutyl ketones, cyclobutyl alcohols.
Reduction: Cyclobutyl hydrocarbons.
Substitution: Cyclobutyl derivatives with various functional groups.
Applications De Recherche Scientifique
Cyclobutyl(pivaloyloxy)zinc has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Cyclobutyl(pivaloyloxy)zinc involves its ability to act as a nucleophile in various chemical reactions. The zinc center coordinates with the cyclobutyl and pivaloyloxy groups, facilitating the transfer of these groups to other molecules. The compound can participate in transmetalation reactions, where the cyclobutyl group is transferred to a metal catalyst, enabling further transformations.
Comparaison Avec Des Composés Similaires
Cyclobutylzinc bromide: Similar in structure but lacks the pivaloyloxy group.
Cyclopropyl(pivaloyloxy)zinc: Contains a cyclopropyl group instead of a cyclobutyl group.
Cyclopentyl(pivaloyloxy)zinc: Contains a cyclopentyl group instead of a cyclobutyl group.
Uniqueness: Cyclobutyl(pivaloyloxy)zinc is unique due to the presence of both the cyclobutyl and pivaloyloxy groups, which confer distinct reactivity and stability. The pivaloyloxy group provides steric hindrance, enhancing the compound’s selectivity in reactions. The cyclobutyl group introduces strain into the molecule, making it more reactive in certain transformations.
Propriétés
Formule moléculaire |
C9H17O2Zn- |
|---|---|
Poids moléculaire |
222.6 g/mol |
Nom IUPAC |
cyclobutane;2,2-dimethylpropanoic acid;zinc |
InChI |
InChI=1S/C5H10O2.C4H7.Zn/c1-5(2,3)4(6)7;1-2-4-3-1;/h1-3H3,(H,6,7);1H,2-4H2;/q;-1; |
Clé InChI |
AFUHRDQWILKDGU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)O.C1C[CH-]C1.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate](/img/structure/B13659112.png)
![3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13659125.png)
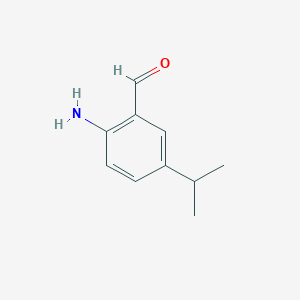
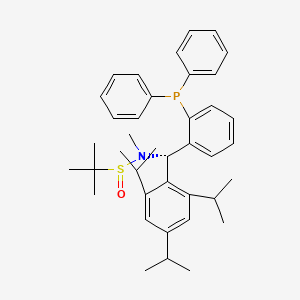
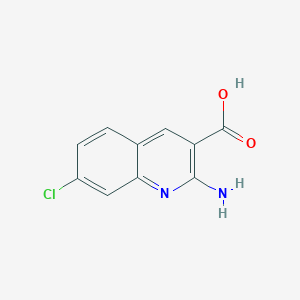
![3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13659139.png)

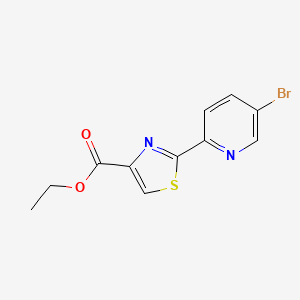
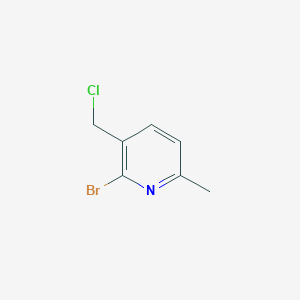
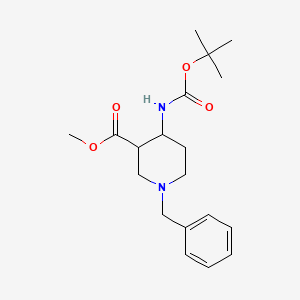
![5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13659162.png)
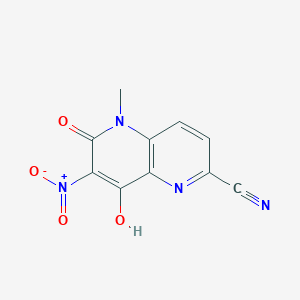
![(2-Phenylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B13659174.png)
